N'-cyclopropanecarbonyl-2-(methylsulfanyl)pyridine-3-carbohydrazide
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Overview
Description
N’-cyclopropanecarbonyl-2-(methylsulfanyl)pyridine-3-carbohydrazide is a chemical compound with the molecular formula C11H13N3O2S and a molecular weight of 251.3. This compound is characterized by its unique structure, which includes a cyclopropane ring, a pyridine ring, and a carbohydrazide group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of N’-cyclopropanecarbonyl-2-(methylsulfanyl)pyridine-3-carbohydrazide involves several steps. One common method includes the reaction of pyridine-3-carboxylic acid with a catalytic amount of sulfuric acid in a refluxing ethanolic solution . The reaction conditions are carefully monitored using thin-layer chromatography (TLC) to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N’-cyclopropanecarbonyl-2-(methylsulfanyl)pyridine-3-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where it reacts with nucleophiles to form new products. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-cyclopropanecarbonyl-2-(methylsulfanyl)pyridine-3-carbohydrazide has several scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is investigated for its potential antimicrobial properties, particularly against multidrug-resistant strains . In medicine, the compound is explored for its potential therapeutic effects, including antifungal and antibacterial activities. Additionally, it has industrial applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-cyclopropanecarbonyl-2-(methylsulfanyl)pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity may result from its ability to disrupt the cell membrane or interfere with essential metabolic processes in microorganisms.
Comparison with Similar Compounds
N’-cyclopropanecarbonyl-2-(methylsulfanyl)pyridine-3-carbohydrazide can be compared with other similar compounds, such as pyridine-3-carbohydrazide derivatives These compounds share a common pyridine ring and carbohydrazide group but differ in their substituents, which can significantly impact their chemical properties and biological activities
Properties
IUPAC Name |
N'-(cyclopropanecarbonyl)-2-methylsulfanylpyridine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-17-11-8(3-2-6-12-11)10(16)14-13-9(15)7-4-5-7/h2-3,6-7H,4-5H2,1H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUAQJOHPZYSAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NNC(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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